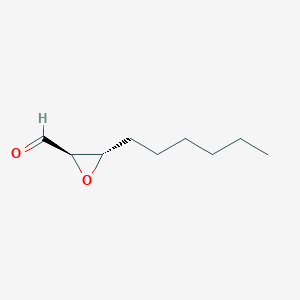![molecular formula C8H11NO2 B061687 1-Azaspiro[4.4]nonane-2,6-dione CAS No. 187106-12-3](/img/structure/B61687.png)
1-Azaspiro[4.4]nonane-2,6-dione
Übersicht
Beschreibung
1-Azaspiro[4.4]nonane-2,6-dione, also known as ASD, is a bicyclic compound that has gained attention in the scientific community due to its potential uses in pharmaceutical research. ASD has been shown to possess unique properties that make it a valuable tool for drug development, particularly in the area of central nervous system (CNS) disorders.
Wirkmechanismus
The exact mechanism of action of 1-Azaspiro[4.4]nonane-2,6-dione is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. Specifically, 1-Azaspiro[4.4]nonane-2,6-dione has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 1-Azaspiro[4.4]nonane-2,6-dione has also been shown to interact with the sigma-1 receptor, which is involved in a variety of cellular processes including neurotransmitter release and calcium signaling.
Biochemische Und Physiologische Effekte
1-Azaspiro[4.4]nonane-2,6-dione has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that 1-Azaspiro[4.4]nonane-2,6-dione can enhance the release of certain neurotransmitters such as acetylcholine and dopamine, while also inhibiting the release of others such as glutamate. In vivo studies have shown that 1-Azaspiro[4.4]nonane-2,6-dione can improve cognitive function in animal models of Alzheimer's disease and schizophrenia, suggesting that it may have therapeutic potential in these disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Azaspiro[4.4]nonane-2,6-dione in lab experiments is its unique structure, which makes it a valuable tool for drug design. Another advantage is its high affinity for certain receptors in the brain, which allows for targeted drug development. However, one limitation of using 1-Azaspiro[4.4]nonane-2,6-dione is its challenging synthesis method, which requires specialized knowledge and equipment. Additionally, the exact mechanism of action of 1-Azaspiro[4.4]nonane-2,6-dione is not fully understood, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1-Azaspiro[4.4]nonane-2,6-dione. One area of interest is the development of 1-Azaspiro[4.4]nonane-2,6-dione-based drugs for the treatment of CNS disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of interest is the study of 1-Azaspiro[4.4]nonane-2,6-dione's interactions with other receptors in the brain, which may provide insight into its mechanism of action. Additionally, further research is needed to fully understand the limitations and potential uses of 1-Azaspiro[4.4]nonane-2,6-dione in lab experiments.
Synthesemethoden
The synthesis of 1-Azaspiro[4.4]nonane-2,6-dione is a challenging process that requires specialized knowledge and equipment. One method involves the reaction of cyclohexanone with hydroxylamine to form the corresponding oxime, which is then converted to 1-Azaspiro[4.4]nonane-2,6-dione through a series of steps involving reduction and cyclization. Another method involves the reaction of cyclohexanone with hydroxylamine-O-sulfonic acid to form the corresponding sulfonamide, which is then converted to 1-Azaspiro[4.4]nonane-2,6-dione through a similar series of steps.
Wissenschaftliche Forschungsanwendungen
1-Azaspiro[4.4]nonane-2,6-dione has been extensively studied for its potential applications in pharmaceutical research. One area of particular interest is its use as a scaffold for the design of new drugs targeting CNS disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-Azaspiro[4.4]nonane-2,6-dione has been shown to have a high affinity for certain receptors in the brain, making it a promising starting point for drug development.
Eigenschaften
IUPAC Name |
1-azaspiro[4.4]nonane-2,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-2-1-4-8(6)5-3-7(11)9-8/h1-5H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGWFGOAUWPEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447965 | |
| Record name | 1-Azaspiro[4.4]nonane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azaspiro[4.4]nonane-2,6-dione | |
CAS RN |
187106-12-3 | |
| Record name | 1-Azaspiro[4.4]nonane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)


![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)







![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)